molecular formula C10H9NO2S B13086603 (R)-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid

(R)-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid

Cat. No.: B13086603
M. Wt: 207.25 g/mol
InChI Key: KDYXGXDHXZGAKN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of benzothiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials. Common industrial methods include catalytic hydrogenation, electrophilic cyclization, and coupling reactions .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzothiophene core and amino acid moiety make it a versatile compound for various applications .

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

(2R)-2-amino-2-(1-benzothiophen-2-yl)acetic acid

InChI

InChI=1S/C10H9NO2S/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,9H,11H2,(H,12,13)/t9-/m0/s1

InChI Key

KDYXGXDHXZGAKN-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(S2)[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.